molecular formula C4H14N2+2 B1226911 1,4-Butanediammonium

1,4-Butanediammonium

Cat. No.: B1226911
M. Wt: 90.17 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-butanediammonium is an alkane-alpha,omega-diammonium(2+) that is the dication of putrescine (1,4-butanediamine) arising from protonation of both primary amino groups;  major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is a conjugate acid of a putrescine.

Scientific Research Applications

Hybrid Perovskite Solar Cells

One of the most significant applications of 1,4-butanediammonium is in the enhancement of hybrid perovskite solar cells (PSCs). The compound acts as an organic diammonium cation that stabilizes both two-dimensional (2D) and three-dimensional (3D) perovskite structures.

Crystallization and Stability

Research indicates that incorporating this compound iodide (BDAI2) into PSCs improves their crystallization ability and stability. A study demonstrated that a small percentage (≤1%) of BDAI2 enhances the power conversion efficiency (PCE) and charge carrier lifetimes significantly. Devices with this additive maintained 50% to 80% of their initial PCE after extensive exposure to light and heat, indicating improved photothermal stability compared to control samples without the additive .

Optoelectronic Properties

The presence of this compound also affects the optoelectronic properties of perovskites. It was found that while higher concentrations of BDAI2 reduced charge carrier lifetimes due to trap-assisted recombination, lower concentrations actually increased these lifetimes. This dual behavior highlights the importance of optimizing the amount of diammonium additive for achieving desired performance characteristics .

Ionic Compounds and Crystal Structures

This compound derivatives are utilized in creating various ionic compounds with distinct crystal structures.

Structural Dynamics

For instance, this compound zinc formate exhibits unique structural dynamics under pressure. Studies show that applying pressure alters its dielectric properties significantly, similar to temperature changes. This behavior is attributed to the soft ionic crystal structure and highlights the potential for these compounds in applications requiring tunable dielectric properties .

Phase Transition Studies

The compound has been investigated for its phase transition behaviors. In one study, this compound tetrachlorocuprate demonstrated a reversible phase transition at elevated temperatures. This transition is linked to conformational changes in the organic chains within its structure, showcasing its utility in materials that require specific thermal responses .

Potential Applications in Drug Delivery

Emerging research suggests that this compound salts may have applications in drug delivery systems due to their ability to form stable complexes with various pharmaceuticals. These complexes can enhance solubility and bioavailability, although more research is needed to explore this potential fully.

Table: Summary of Key Findings on this compound Applications

Application AreaCompound FormKey Findings
Hybrid Perovskite Solar CellsThis compound IodideEnhanced stability and PCE; optimal concentration crucial for performance
Ionic CompoundsThis compound Zinc FormateSignificant dielectric property changes under pressure
Phase TransitionThis compound TetrachlorocuprateReversible phase transitions linked to structural dynamics
Drug DeliveryVarious Salt FormsPotential for improved solubility and bioavailability; requires further study

Properties

Molecular Formula

C4H14N2+2

Molecular Weight

90.17 g/mol

IUPAC Name

4-azaniumylbutylazanium

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-P

SMILES

C(CC[NH3+])C[NH3+]

Canonical SMILES

C(CC[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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